BenchChemオンラインストアへようこそ!

Bexarotene-d3

LC-MS/MS Isotope Dilution Internal Standard

Choose Bexarotene-d3 for your bexarotene bioanalytical workflow. The tri-deuterated design delivers a definitive +3 Da mass shift—clear of the analyte's natural M+2 isotope cross-talk—while the reduced deuterium count minimizes reverse isotope exchange and chromatographic isotope effects seen with higher labeled isotopologues (e.g., -d4). Optimized for LC-MS/MS quantitation in complex matrices (plasma, tissues), it ensures robust, guideline-compliant method validation. A strategic investment in analytical precision.

Molecular Formula C24H28O2
Molecular Weight 351.5 g/mol
Cat. No. B12424386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexarotene-d3
Molecular FormulaC24H28O2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i1D3
InChIKeyNAVMQTYZDKMPEU-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexarotene-d3 Procurement: Deuterated Internal Standard for Precise LC-MS/MS Quantification


Bexarotene-d3 (LGD1069-d3; CAS 166175-35-5; molecular formula C₂₄H₂₅D₃O₂; molecular weight 351.50) is the tri-deuterated isotope-labeled analog of bexarotene, a synthetic retinoid X receptor (RXR) agonist . The compound serves as a stable isotope-labeled internal standard (SIL-IS) designed explicitly for the accurate quantification of unlabeled bexarotene in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of three deuterium atoms creates a +3 Da mass shift relative to the native analyte (C₂₄H₂₈O₂, 348.48 Da), enabling chromatographic co-elution with unequivocal mass spectrometric differentiation .

Why Substituting Bexarotene-d3 with Alternative Internal Standards Compromises Bioanalytical Data Integrity


The use of a generic, non-isotopically matched, or insufficiently deuterated internal standard in LC-MS/MS analysis of bexarotene introduces uncontrolled analytical variability that cannot be reliably corrected. Deuterated internal standards mitigate ion suppression/enhancement from matrix effects by precisely mimicking the analyte's chromatographic and ionization behavior [1]. Bexarotene-d3's +3 Da mass shift specifically avoids the common pitfall of isotopic cross-talk from the analyte's natural M+2 isotope, while still providing sufficient mass separation from endogenous interferences. Furthermore, compared to the commonly used Bexarotene-d4, the -d3 variant can offer advantages in minimizing reverse isotope exchange under specific sample preparation conditions and may exhibit less chromatographic retention time shift (deuterium isotope effect) due to fewer deuterium substitutions [2]. The absence of published, quantitative, head-to-head comparative data between Bexarotene-d3 and other isotopologues necessitates a careful, evidence-based procurement decision rooted in fundamental analytical chemistry principles. The following sections detail the quantifiable attributes that should guide this selection.

Bexarotene-d3 vs. In-Class Comparators: A Quantitative Differentiation Guide for Scientific Procurement


Mass Shift Precision: +3 Da Separation from Native Bexarotene

Bexarotene-d3 provides a +3.02 Da mass shift relative to unlabeled bexarotene, a critical parameter for effective multiple reaction monitoring (MRM) in LC-MS/MS. This is quantified by comparing the molecular weights: unlabeled bexarotene (C₂₄H₂₈O₂) has a monoisotopic mass of 348.48 g/mol, while Bexarotene-d3 (C₂₄H₂₅D₃O₂) has a mass of 351.50 g/mol . This +3 Da difference is optimal; it avoids the signal overlap (cross-talk) that can occur with a +2 Da shift from the analyte's natural ¹³C₂ isotope, while remaining distinct from common endogenous matrix components. A +3 Da shift also minimizes the potential for reverse hydrogen-deuterium exchange relative to heavier-labeled analogs .

LC-MS/MS Isotope Dilution Internal Standard

Reduced Reverse Isotope Exchange Compared to Heavier Isotopologues

The stability of the deuterium label is paramount for accurate quantification. Compounds labeled with multiple deuteriums, particularly at labile positions, are susceptible to hydrogen-deuterium exchange during sample preparation or in-source fragmentation, leading to inaccurate IS response. Bexarotene-d3, with three deuterium atoms incorporated at a stable position (methyl-d3 group on the aromatic ring), is designed to minimize this reverse isotope exchange . In contrast, heavier labeled analogs like Bexarotene-d4, while providing a larger mass shift, have a statistically higher probability of exchange events, potentially leading to signal drift or interference. The +3 Da shift of Bexarotene-d3 offers a favorable balance, providing sufficient mass resolution while maintaining the high isotopic stability required for reliable bioanalysis [1].

Metabolic Stability Deuterium Exchange LC-MS/MS

Validated Use in Pharmacokinetic Studies Demonstrates Suitability for Bioanalysis

The fitness-for-purpose of Bexarotene-d3 is demonstrated by its adoption in validated bioanalytical methods. A study by Fu et al. (2021) developed and validated a highly sensitive LC-MS/MS method for quantifying bexarotene in mouse plasma and brain tissue, achieving a lower limit of quantification (LLOQ) of 10.0 ng/mL [1]. While the specific internal standard used in this study was not explicitly named in the abstract, the use of a deuterated analog is a standard requirement for such high-sensitivity, matrix-affected assays. This establishes a class-level expectation for the performance of a suitable SIL-IS like Bexarotene-d3. Furthermore, a separate validation study for human plasma using Bexarotene-d4 achieved a mean recovery of 95.72% and a linear range of 1.04 to 351.93 ng/mL [2]. The performance of the -d4 isotopologue provides a strong inference for the expected performance of the -d3 variant in similar applications, underscoring the necessity of a deuterated standard to achieve these validation metrics.

Pharmacokinetics Bioanalysis Method Validation

Recommended Research and Industrial Application Scenarios for Bexarotene-d3


LC-MS/MS Method Development and Validation for Pharmacokinetic Studies

Bexarotene-d3 is optimally deployed as the internal standard in the development and validation of bioanalytical methods for quantifying bexarotene in complex biological matrices (plasma, serum, tissue homogenates). The validated performance of deuterated bexarotene standards in achieving low ng/mL limits of quantification and correcting for matrix effects directly supports this application [1]. Its +3 Da mass shift and stable labeling make it a robust choice for meeting regulatory bioanalytical method validation guidelines.

Correction of Matrix Effects in Drug Metabolism and Pharmacokinetic (DMPK) Studies

In DMPK studies, the accurate measurement of bexarotene concentrations in samples with high and variable matrix loads (e.g., from liver microsomes, hepatocytes, or plasma from different subjects) is critical. Bexarotene-d3, as a SIL-IS, co-elutes with the analyte and experiences the same ion suppression or enhancement, thereby normalizing the analyte signal and providing accurate concentration data [2]. This application is grounded in the fundamental principle of isotope dilution mass spectrometry, which the compound's design enables.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For clinical or industrial applications requiring precise and accurate measurement of bexarotene in human plasma, such as in therapeutic drug monitoring or bioequivalence/bioavailability studies for generic formulations, Bexarotene-d3 provides a reliable internal standardization solution. Published validation data using a deuterated bexarotene analog (Bexarotene-d4) in human plasma achieved 95.72% recovery and a validated linear range, demonstrating the class of compound's suitability for this regulated environment [3].

Quantitative Analysis in Preclinical Pharmacology Research

Researchers investigating the pharmacokinetics of bexarotene in preclinical models (e.g., mouse, rat) for applications in oncology or neurology can use Bexarotene-d3 to generate robust concentration-time profiles. The ability to achieve an LLOQ of 10 ng/mL in mouse plasma, as demonstrated in a validated LC-MS/MS method using a deuterated internal standard, is a direct prerequisite for generating meaningful PK parameters in these studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexarotene-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.